Enhanced Lipophilicity vs Non-Fluorinated Analog
5-Fluoro-3-(methylthio)benzyl alcohol demonstrates a computed LogP of 2.04, whereas the non-fluorinated counterpart 3-(methylthio)benzyl alcohol exhibits a lower XLogP of 1.8 . This 0.24 unit increase in lipophilicity, driven by the electron-withdrawing fluorine atom, can enhance membrane permeability and improve oral bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.04 |
| Comparator Or Baseline | 3-(Methylthio)benzyl alcohol (CAS 59083-33-9) XLogP 1.8 |
| Quantified Difference | ΔLogP = +0.24 |
| Conditions | Computed LogP values from chemical databases; target LogP from ChemScene, comparator XLogP from chem960.com |
Why This Matters
Increased lipophilicity often correlates with better cell membrane penetration, a critical factor in selecting building blocks for oral drug development.
- [1] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. doi:10.1002/cbic.200300821 View Source
